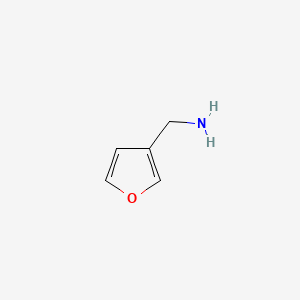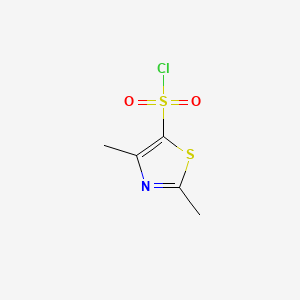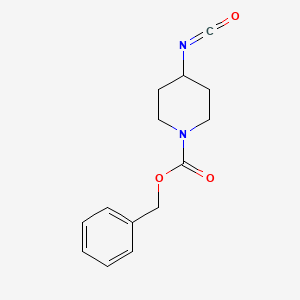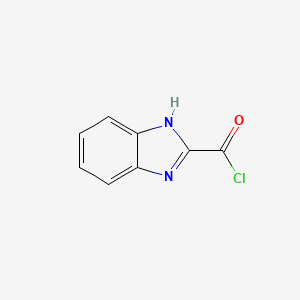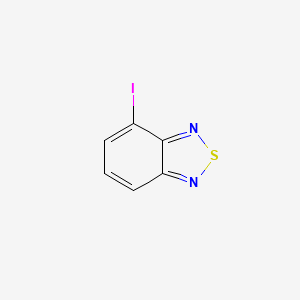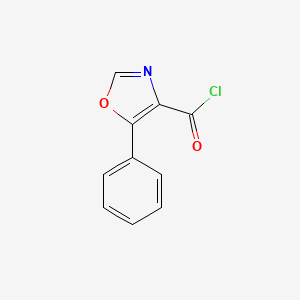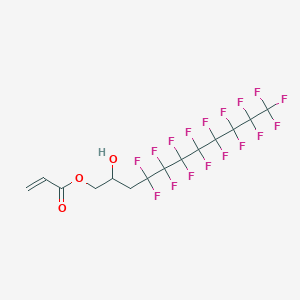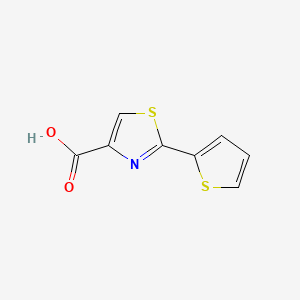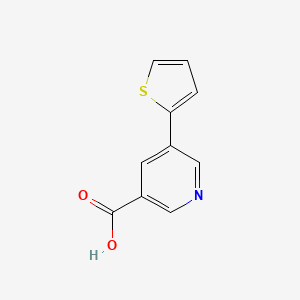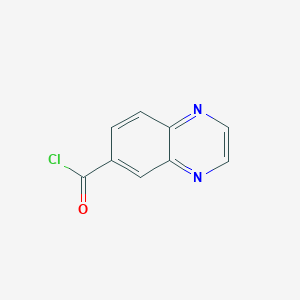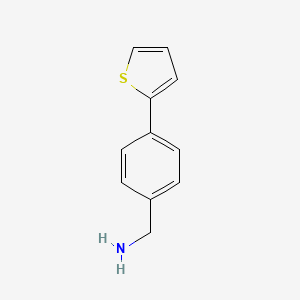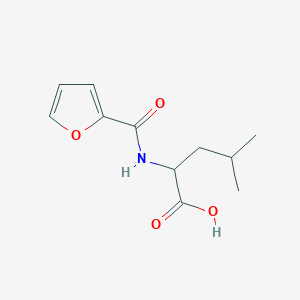
1,3-二甲基-1H-吡唑-5-甲醛
描述
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.
科学研究应用
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
作用机制
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities .
生化分析
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenases and oxidases, where it can act as a substrate or inhibitor. The aldehyde group in 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is reactive and can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or modification. Additionally, this compound can interact with proteins through non-covalent interactions, influencing protein structure and function .
Cellular Effects
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins and enzymes. For instance, it may inhibit the activity of kinases or phosphatases, leading to altered phosphorylation states of signaling molecules. This compound can also impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the expression levels of specific genes. Furthermore, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering metabolic fluxes and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. This compound can bind to enzyme active sites, forming covalent or non-covalent interactions that lead to enzyme inhibition or activation. For example, the aldehyde group can form Schiff bases with lysine residues in enzymes, resulting in enzyme inactivation. Additionally, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can modulate gene expression by binding to transcription factors or chromatin-modifying enzymes, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by aldehyde dehydrogenases to form corresponding carboxylic acids. Additionally, this compound can influence metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. The interactions of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde with metabolic enzymes can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can affect its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds via a condensation mechanism, resulting in the formation of the desired aldehyde product .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
- 1,3-Dimethyl-1H-pyrazole-5-methanol
- 2,5-Dimethylpyrazole-3-carbaldehyde
Uniqueness
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination imparts distinct reactivity and chemical properties, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
2,5-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(4-9)8(2)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYFGNVBKRJGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380016 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-09-5 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


